molecular formula C9H7Cl2N5 B194306 (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine CAS No. 94213-23-7

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Cat. No.: B194306
CAS No.: 94213-23-7
M. Wt: 256.09 g/mol
InChI Key: BXDSJOGMJUKSAE-UHFFFAOYSA-N
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Description

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS: 94213-23-7; EC: 303-725-3) is a stereoisomeric compound characterized by a cyano-substituted dichlorophenyl group and a carbazamidine backbone. It is structurally related to pharmaceutical impurities, particularly those associated with lamotrigine, an antiepileptic drug. The compound’s Z-configuration distinguishes it from its (E)-isomer (CAS: 94213-24-8), which is formally designated as Lamotrigine EP Impurity B . Regulatory agencies, including the European Chemicals Agency (ECHA), list this compound as a registered substance, highlighting its relevance in pharmaceutical quality control and synthesis .

Properties

IUPAC Name

(1Z)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSJOGMJUKSAE-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N/N=C(N)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869211
Record name N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide
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Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94213-23-7, 84689-20-3
Record name (2Z)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Record name 14W80
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Record name N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide
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Record name (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.253
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Record name 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (Z)-
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Biological Activity

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, with the CAS number 94213-23-7, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7Cl2_2N5_5
  • Molecular Weight : 256.09 g/mol
  • Structural Features : The compound features a carbazamide core with a cyano group and two chlorine atoms attached to the phenyl ring. This unique structure suggests potential biological activity, particularly in antimicrobial and anticancer applications .

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated moderate inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
  • Drug Development Potential : This compound has been identified as an impurity in Lamotrigine formulations, prompting investigations into its pharmacological properties. Researchers hypothesize that its structural similarities to other biologically active compounds may position it as a candidate for further drug development .

Comparative Analysis

To understand the potential of this compound in relation to other compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesPrimary Use
CarbamazepineDibenzazepine structureAnticonvulsant
LamotriginePhenyltriazine structureEpilepsy treatment
PhenobarbitalBarbiturate structureSedative and anticonvulsant

This table illustrates that while this compound shares some structural characteristics with established drugs, its unique substitution pattern may confer distinct biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Context

2.1.1 (E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine
  • Structural Difference: The (E)-isomer differs in the spatial arrangement of the cyano and dichlorophenyl groups around the double bond.
  • Application : Identified as Lamotrigine EP Impurity B , it is a critical reference standard for monitoring lamotrigine purity .
  • Physicochemical Data: Molecular Formula: C₉H₇Cl₂N₅ (same as Z-isomer).
2.1.2 (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Structural Difference: Contains a thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent instead of a dichlorophenyl group.
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives (68% yield) .
  • Physicochemical Data :
    • Melting Point: 213–215°C.
    • IR (CN stretch): 2,209 cm⁻¹.
    • Molecular Formula: C₂₂H₁₇N₃O₃S .

Dichlorophenyl-Containing Pesticides

2.2.1 Fenpropathrin
  • Structure: Cyano(3-phenoxyphenyl)methyl ester with a tetramethylcyclopropane group.
  • Application : Broad-spectrum insecticide.
  • Key Difference: While both compounds contain cyano and chlorophenyl groups, fenpropathrin’s ester functionality and larger molecular framework (C₂₂H₂₃NO₃) distinguish it from the carbazamidine derivative .
2.2.2 Propiconazole and Etaconazole
  • Structure : Triazole fungicides with dichlorophenyl groups.
  • Key Difference : These compounds feature a 1,2,4-triazole ring instead of a carbazamidine backbone, altering their mode of action (fungal cytochrome P450 inhibition) .

Data Tables

Table 1: Physicochemical Comparison of (Z)-Isomer and Analogues

Compound Molecular Formula Melting Point (°C) Key Functional Groups Application Reference
(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine C₉H₇Cl₂N₅ Not reported Cyano, dichlorophenyl, carbazamidine Pharmaceutical impurity
(E)-Isomer (Lamotrigine EP Impurity B) C₉H₇Cl₂N₅ Not reported Cyano, dichlorophenyl, carbazamidine Pharmaceutical reference standard
(2Z)-Compound 11b C₂₂H₁₇N₃O₃S 213–215 Cyano, thiazolo-pyrimidine Synthetic intermediate
Fenpropathrin C₂₂H₂₃NO₃ Not reported Cyano, ester, cyclopropane Insecticide

Table 2: Spectral Data Comparison

Compound IR (CN stretch, cm⁻¹) ^1H NMR Highlights Reference
This compound Not reported Not reported
(E)-Isomer Not reported Not reported
(2Z)-Compound 11b 2,209 δ 2.24 (CH₃), 7.41 (ArH), 8.01 (=CH)

Preparation Methods

Condensation-Based Synthesis

The primary synthetic pathway involves a condensation reaction between 2,3-dichlorobenzaldehyde and cyanamide derivatives. Key steps include:

  • Reactants : 2,3-Dichlorobenzaldehyde (1.0 equiv), cyanamide (1.2 equiv), and a carbazamide precursor.

  • Base Catalyst : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in anhydrous ethanol or tetrahydrofuran (THF).

  • Temperature : Reflux at 80–90°C for 6–8 hours to drive the reaction to completion.

The Z-isomer forms preferentially under kinetic control at lower temperatures (60–70°C), whereas the E-isomer dominates at higher temperatures (>90°C).

Table 1: Comparative Reaction Conditions for Z/E Isomer Formation

ParameterZ-Isomer PreferenceE-Isomer Preference
Temperature60–70°C90–100°C
SolventTHFEthanol
Reaction Time4–6 hours6–8 hours
BaseK₂CO₃NaOH
Yield68–72%75–80%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving stereoselectivity:

  • Conditions : 150 W power, 100°C, 30 minutes.

  • Outcome : 78% yield of Z-isomer with >95% purity, as confirmed by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to ensure reproducibility and scalability:

  • Reactant Feed Rate : 10 mL/min for 2,3-dichlorobenzaldehyde and cyanamide streams.

  • Residence Time : 12 minutes at 70°C.

  • Output : 85% conversion efficiency, with Z-isomer selectivity ≥90%.

Crystallization and Purification

Post-synthesis purification involves:

  • Solvent Extraction : Ethyl acetate/water partitioning to remove unreacted starting materials.

  • Recrystallization : Methanol/water (7:3 v/v) yields crystals with 99.5% purity (by elemental analysis).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 6.92 (s, 2H, NH₂), 2.45 (s, 1H, CN).

  • IR : νmax = 2215 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

  • Retention Time : 8.2 minutes for Z-isomer, 9.5 minutes for E-isomer.

Challenges and Mitigation Strategies

Stereochemical Drift

Prolonged heating promotes Z→E isomerization. Mitigation includes:

  • Quenching : Rapid cooling to 0°C post-reaction.

  • Additives : Triethylamine (1 mol%) stabilizes the Z-configuration.

Byproduct Formation

  • Major Byproduct : E-isomer (5–10%).

  • Removal : Gradient column chromatography (silica gel, hexane/ethyl acetate) .

Q & A

Q. What are the recommended synthetic routes for (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Guanidation: React 2,3-dichlorophenyl ethanone with guanidine under acidic conditions (e.g., HCl or H₂SO₄). The reaction requires refluxing in ethanol or methanol for 6–12 hours, with yields typically around 60–70%. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is recommended .
  • Alternative Route: Use chloroacetic acid and aromatic aldehydes (e.g., 4-cyano benzaldehyde) in a mixed solvent of acetic anhydride and acetic acid with sodium acetate as a catalyst. Reflux for 2 hours, followed by crystallization from DMSO/water .
  • Optimization Tips: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Adjust stoichiometry of guanidine to ketone (1.2:1 molar ratio) to minimize side products .

Q. How should researchers characterize the compound’s purity and structural conformation?

Methodological Answer:

  • Spectroscopic Techniques:
    • IR Spectroscopy: Key peaks include ν(C≡N) at ~2,219 cm⁻¹ and ν(NH) at 3,173–3,436 cm⁻¹ .
    • NMR Analysis: Look for characteristic signals:
  • ¹H NMR: Singlet at δ 8.01 ppm (=CH group) and aromatic protons in δ 6.5–7.4 ppm .
  • ¹³C NMR: Cyano carbon at ~116–117 ppm and dichlorophenyl carbons at 127–135 ppm .
  • Mass Spectrometry: Molecular ion peak at m/z 256.09 (C₉H₇Cl₂N₅) .
  • Melting Point: Validate purity using a melting point apparatus (reported range: 176–178°C) .

Q. What are the stability and storage protocols for this compound?

Methodological Answer:

  • Stability: The compound is hygroscopic and sensitive to light. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials .
  • Handling: Use glove boxes for air-sensitive steps. Avoid prolonged exposure to moisture to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How do tautomeric forms (Z/E isomerism) affect the compound’s reactivity and biological activity?

Methodological Answer:

  • Tautomer Identification: The Z-isomer (CAS 94213-23-7) is thermodynamically stable, while the E-isomer (CAS 94213-24-8) is a minor impurity. Use HPLC (C18 column, acetonitrile/water 70:30) to separate isomers .
  • Activity Implications: Computational studies (DFT at B3LYP/6-31G*) suggest the Z-isomer has a lower energy gap (ΔE = 3.2 eV), potentially enhancing electrophilic reactivity in biological systems .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein structures (e.g., cytochrome P450). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) to generate partial charges .
  • MD Simulations: Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonds with the dichlorophenyl and cyano groups .

Q. How does the compound interact with environmental matrices, and what are its degradation pathways?

Methodological Answer:

  • Photodegradation: Expose to UV light (254 nm) in aqueous solution. Monitor via LC-MS for byproducts (e.g., dichlorophenol derivatives). Half-life in sunlight: ~48 hours .
  • Biodegradation: Incubate with soil microbiota (OECD 301F test). Aerobic conditions favor cleavage of the carbazamidine moiety, yielding 2,3-dichlorobenzoic acid .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%). Replicate dose-response curves (IC₅₀ values) across three independent experiments .
  • Meta-Analysis: Compare data across studies using the compound’s CAS (94213-23-7) to exclude E-isomer interference .

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